molecular formula C8H13ClN4 B2552258 1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride CAS No. 1420810-39-4

1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride

Cat. No.: B2552258
CAS No.: 1420810-39-4
M. Wt: 200.67
InChI Key: CRNMEOXZGMHGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride is a chemical compound that features a pyrimidine ring attached to a pyrrolidine ring

Preparation Methods

The synthesis of 1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of pyrimidine derivatives with pyrrolidine under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine or pyrrolidine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. It may serve as a lead compound for the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar chemical properties and biological activities.

    Pyrimidine derivatives:

    Pyrrolidin-3-amine derivatives: These compounds have a similar core structure and may be used in similar research applications.

The uniqueness of this compound lies in its combined pyrimidine and pyrrolidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-pyrimidin-2-ylpyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.ClH/c9-7-2-5-12(6-7)8-10-3-1-4-11-8;/h1,3-4,7H,2,5-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNMEOXZGMHGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.